3-Chloro-4-methyl-6-phenylpyridazine
Overview
Description
- 3-Chloro-4-methyl-6-phenylpyridazine is a heteroaromatic compound with the chemical formula C₁₁H₉ClN₂.
- It is a solid substance with a molecular weight of 204.66 g/mol.
- The IUPAC name for this compound is 3-chloro-4-methyl-6-phenylpyridazine.
- It is often used in chemical research and synthesis.
Synthesis Analysis
- 3-Chloro-4-methyl-6-phenylpyridazine can be synthesized through various methods, including nucleophilic addition, ring opening, and intramolecular ring closure.
- It can also be obtained via cross-coupling reactions with aromatic and heteroaromatic halides.
Molecular Structure Analysis
- The molecular structure consists of a pyridazine ring with chlorine, methyl, and phenyl substituents.
- The arrangement of atoms and functional groups determines its properties and reactivity.
Chemical Reactions Analysis
- 3-Chloro-4-methyl-6-phenylpyridazine can participate in various chemical reactions, including cross-coupling reactions and functional group transformations.
- It serves as a precursor for the synthesis of other pyridazine derivatives.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 95%
- Storage Temperature : Refrigerator
- Shipping Temperature : Room Temperature
Scientific Research Applications
Homolytic Substitution and Pyridazinone Synthesis
- A study by Piaz, Giovannoni, and Ciciani (1993) discusses a two-step procedure for synthesizing functionalized-3(2H)-pyridazinones. They examined the homolytic substitution of 3-chloro-6-methylpyridazine, followed by hydrolysis to afford functionalized pyridazinones.
Nucleophilic Substitution and Mercapto Group Introduction
- Research by Olesen, Kappe, and Becher (1988) focused on the nucleophilic substitution of halogen in pyridazines, including 3-Chloro-4-methyl-6-phenylpyridazine, to introduce mercapto groups in these compounds.
Reactions with Iodide Ion
- A study by Károlyházy et al. (2010) explored the reactions of chloropyridazin-3(2H)-ones with iodide ion. They investigated compounds including 3-Chloro-4-methyl-6-phenylpyridazine and their reaction with hydrogen iodide.
Synthesis of Aroylpyridazinones
- A paper by Ismail, Sayed, Emara, and Shindy (1991) discusses the novel synthesis of 4-Aroyl-6-phenylpyridazin-3(2H)-ones, showing the reactions of these compounds with various agents.
Insecticidal Activity Study
- Wu et al. (2012) investigated N-substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones for their insecticidal activity, finding that certain derivatives showed significant effectiveness.
Organometallic Complex Synthesis
- A 2005 study by Lee et al. focused on the preparation and photophysics of organometallic Ir(III) complexes with derivatives of 3-phenylpyridazine, which include 3-Chloro-4-methyl-6-phenylpyridazine.
Phase Transfer Catalysis
- Research by Marque et al. (2004) explored the chlorination and fluorination of chlorodiazines under solvent-free conditions, including 3-Chloro-6-phenylpyridazine.
Acetylcholinesterase Inhibitors Design
- A study by Contreras et al. (2001) involved the design, synthesis, and structure-activity relationships of a series of pyridazine analogues acting as acetylcholinesterase inhibitors.
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : Follow safety precautions during handling and use.
Future Directions
- Further research could explore its applications in drug discovery, materials science, and other fields.
- Investigate its potential therapeutic effects and optimize synthesis methods.
Remember to consult relevant scientific literature for more detailed information. 📚
properties
IUPAC Name |
3-chloro-4-methyl-6-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPWRBPJHXFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182814 | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-6-phenylpyridazine | |
CAS RN |
28657-39-8 | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28657-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methyl-6-phenylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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